molecular formula C8H13N3O B13009609 1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine

1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine

Cat. No.: B13009609
M. Wt: 167.21 g/mol
InChI Key: MOERMDWFIGLRQU-UHFFFAOYSA-N
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Description

1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine is a heterocyclic compound that features a unique structure combining pyrazole and oxazine rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with an oxirane compound, followed by amination to introduce the ethanamine group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol: A similar compound with a hydroxyl group instead of an ethanamine group.

    6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: Lacks the ethanamine group, making it structurally simpler.

    (6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-acetic acid: Contains an acetic acid group instead of an ethanamine group.

Uniqueness

1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine is unique due to its specific combination of pyrazole and oxazine rings with an ethanamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine

InChI

InChI=1S/C8H13N3O/c1-6(9)7-5-10-11-3-2-4-12-8(7)11/h5-6H,2-4,9H2,1H3

InChI Key

MOERMDWFIGLRQU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2N(CCCO2)N=C1)N

Origin of Product

United States

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